molecular formula C14H16N4OS B15193034 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone CAS No. 119033-87-3

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone

Cat. No.: B15193034
CAS No.: 119033-87-3
M. Wt: 288.37 g/mol
InChI Key: RBWPBZRESRMQLV-XNTDXEJSSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone: is a complex organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone typically involves the reaction of 1H-Pyrrole-2-carboxaldehyde, 1-methyl- with 4-(p-methoxyphenyl)thiosemicarbazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazides.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes

Biology: In biological research, the compound is investigated for its antimicrobial and antiviral activities. It has shown potential in inhibiting the growth of various bacterial and viral strains.

Medicine: The compound is explored for its anticancer properties

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or magnetic properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. In cancer cells, the compound inhibits ribonucleotide reductase, leading to a decrease in DNA synthesis and cell proliferation. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl-
  • 4-(p-Methoxyphenyl)thiosemicarbazide
  • Thiosemicarbazones of other aldehydes and ketones

Uniqueness: 1H-Pyrrole-2-carboxaldehyde, 1-methyl-, 4-(p-methoxyphenyl)thiosemicarbazone is unique due to the presence of both the pyrrole and thiosemicarbazone moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methoxyphenyl group further enhances its biological activity, differentiating it from other thiosemicarbazones.

Properties

CAS No.

119033-87-3

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C14H16N4OS/c1-18-9-3-4-12(18)10-15-17-14(20)16-11-5-7-13(19-2)8-6-11/h3-10H,1-2H3,(H2,16,17,20)/b15-10+

InChI Key

RBWPBZRESRMQLV-XNTDXEJSSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=S)NC2=CC=C(C=C2)OC

Canonical SMILES

CN1C=CC=C1C=NNC(=S)NC2=CC=C(C=C2)OC

Origin of Product

United States

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